molecular formula C12H20N4 B1438768 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine CAS No. 866620-36-2

5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine

Cat. No. B1438768
M. Wt: 220.31 g/mol
InChI Key: GAPKLZRRWLERHL-UHFFFAOYSA-N
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Patent
US08481540B2

Procedure details

In a 250 mL round-bottomed flask, 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine (788 mg, 3.15 mmol, Eq: 1.00) in EtOH (40 ml) was combined with palladium on carbon (DeGussa)(78.2 mg, 735 μmol, Eq: 0.233). The mixture was evacuated twice with hydrogen and then stirred under a hydrogen atmosphere for 18 h. The solution was filtered through celite, rinsing the celite with fresh ethanol. The solvent was evaporated under reduced pressure to give 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine (425 mg, 61%). LC/MS-ESI observed [M+H]+ 221.
Quantity
788 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
78.2 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:11]=[N:12][C:13]([N+:16]([O-])=O)=[CH:14][CH:15]=2)[CH2:6][CH2:5]1)([CH3:3])[CH3:2]>CCO.[Pd]>[CH:1]([N:4]1[CH2:5][CH2:6][N:7]([C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[N:12][CH:11]=2)[CH2:8][CH2:9]1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
788 mg
Type
reactant
Smiles
C(C)(C)N1CCN(CC1)C=1C=NC(=CC1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Name
Quantity
78.2 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under a hydrogen atmosphere for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evacuated twice with hydrogen
FILTRATION
Type
FILTRATION
Details
The solution was filtered through celite
WASH
Type
WASH
Details
rinsing the celite with fresh ethanol
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)N1CCN(CC1)C=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 425 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.